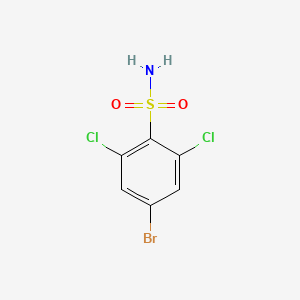

4-Bromo-2,6-dichlorobenzenesulfonamide

Description

BenchChem offers high-quality 4-Bromo-2,6-dichlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dichlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKQSMNBPYVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372069 | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-55-9 | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Properties of 4-Bromo-2,6-dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 4-Bromo-2,6-dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. This document collates available physicochemical data, outlines a general synthetic approach, and discusses potential biological activities, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

4-Bromo-2,6-dichlorobenzenesulfonamide is a multifaceted compound with distinct physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2,6-dichlorobenzenesulfonamide | [1] |

| CAS Number | 351003-55-9 | [1] |

| Chemical Formula | C₆H₄BrCl₂NO₂S | [1] |

| Molecular Weight | 304.979 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 150-155 °C or 295 °C (decomposes) | [3] |

| Boiling Point | 418.0 ± 55.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and chloroform. | [3] |

Note on the Melting Point: There is a significant discrepancy in the reported melting points from different suppliers. One source indicates a range of 150-155 °C, while another reports a decomposition point of 295 °C. This suggests that the purity of the compound or the experimental conditions under which the melting point was determined may vary. Researchers should verify this property on their own samples.

Synthesis

A plausible synthetic route to 4-Bromo-2,6-dichlorobenzenesulfonamide involves the reaction of a sulfonyl chloride with an appropriate aniline derivative.

General Synthetic Pathway

The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. The most direct approach for preparing 4-Bromo-2,6-dichlorobenzenesulfonamide is the reaction of 4-bromoaniline with 2,6-dichlorobenzenesulfonyl chloride.[3]

Caption: General synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide.

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonamides

The following is a generalized protocol for the synthesis of aryl sulfonamides from aryl sulfonyl chlorides and amines, which can be adapted for the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide.

Materials:

-

Aryl amine (e.g., 4-bromoaniline)

-

Aryl sulfonyl chloride (e.g., 2,6-dichlorobenzenesulfonyl chloride)

-

Anhydrous pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 equivalent) in the anhydrous solvent.

-

Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve the aryl sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for aryl sulfonamide synthesis.

Spectroscopic Data

Biological Activity

The biological properties of 4-Bromo-2,6-dichlorobenzenesulfonamide have not been extensively studied. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and other biological activities.[5]

Potential as an Antibacterial and Antifungal Agent

Many sulfonamide derivatives exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. Given its structural similarity to known antimicrobial sulfonamides, 4-Bromo-2,6-dichlorobenzenesulfonamide may possess antibacterial and antifungal properties.[3]

Experimental Protocols for Biological Evaluation

To assess the potential antimicrobial activity of 4-Bromo-2,6-dichlorobenzenesulfonamide, standard in vitro assays can be employed.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

-

Test compound (4-Bromo-2,6-dichlorobenzenesulfonamide)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

2. MTT Assay for Antibacterial Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be adapted to assess the metabolic activity of bacterial cells as an indicator of viability after treatment with the test compound.[8]

Materials:

-

Test compound

-

Bacterial strains

-

Broth medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol or DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Perform the initial steps of the MIC assay (compound dilutions and bacterial inoculation).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

If a purple precipitate (formazan) is formed, add the solubilization solution to dissolve the crystals.

-

Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance in the presence of the compound indicates a reduction in metabolic activity and, therefore, antibacterial action.

Conclusion

4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide with potential for further investigation in various fields of chemical and biological research. While its fundamental physicochemical properties are partially documented, discrepancies in reported data and a lack of comprehensive spectroscopic and biological characterization highlight the need for further experimental work. The generalized synthetic and analytical protocols provided in this guide offer a framework for researchers to produce, purify, and evaluate the properties of this compound, paving the way for the discovery of its potential applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 351003-55-9 | 4-Bromo-2,6-dichlorobenzenesulfonamide | Tetrahedron [thsci.com]

- 3. chembk.com [chembk.com]

- 4. 4-Bromo-2,6-dichlorobenzenesulfonamide | CAS#:351003-55-9 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2,6-dichlorobenzenesulfonamide chemical structure and IUPAC name

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonamide

This guide provides comprehensive technical information on 4-Bromo-2,6-dichlorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. It covers the chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and predicted spectral data for characterization.

Chemical Structure and IUPAC Name

The molecule of interest is a substituted benzenesulfonamide characterized by the presence of one bromine and two chlorine atoms on the benzene ring.

IUPAC Name: 4-bromo-2,6-dichlorobenzenesulfonamide[1]

Chemical Structure:

Figure 1: Chemical structure of 4-Bromo-2,6-dichlorobenzenesulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,6-dichlorobenzenesulfonamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 351003-55-9 | [1] |

| Molecular Formula | C6H4BrCl2NO2S | [1] |

| Molecular Weight | 304.98 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | Approximately 150-155 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. | [2] |

Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide

The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide can be achieved through a two-step process starting from 4-bromo-2,6-dichloroaniline. The first step involves the formation of the corresponding sulfonyl chloride via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst. The resulting sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

-

Materials:

-

4-Bromo-2,6-dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Sulfur Dioxide (SO2)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Dichloromethane (CH2Cl2)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 4-bromo-2,6-dichloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution while vigorously stirring and maintaining the temperature at or below room temperature.

-

After the addition is complete, stir the reaction mixture for several hours at room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.

-

Step 2: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide

-

Materials:

-

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

-

Aqueous Ammonia (concentrated)

-

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

-

Procedure:

-

Dissolve the 4-bromo-2,6-dichlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with the organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-2,6-dichlorobenzenesulfonamide.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for 4-Bromo-2,6-dichlorobenzenesulfonamide.

Characterization and Data Presentation

Due to the limited availability of experimental spectral data for 4-Bromo-2,6-dichlorobenzenesulfonamide in the public domain, the following tables provide predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | s | 2H | Aromatic protons |

| ~ 5.0 - 5.5 | br s | 2H | -SO₂NH₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-SO₂ |

| ~ 135 - 138 | C-Cl |

| ~ 132 - 134 | C-H |

| ~ 125 - 128 | C-Br |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | N-H | Symmetric and Asymmetric stretching |

| 1350 - 1300 | S=O | Asymmetric stretching |

| 1180 - 1140 | S=O | Symmetric stretching |

| 850 - 750 | C-Cl | Stretching |

| 700 - 600 | C-Br | Stretching |

Mass Spectrometry: The molecular weight of 4-Bromo-2,6-dichlorobenzenesulfonamide would be confirmed by mass spectrometry, with the molecular ion peak [M]+ expected around m/z 305, showing a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Logical Relationships in Synthesis

The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide follows a logical progression of well-established organic reactions.

Figure 3: Logical progression of the synthesis.

Biological Activity and Potential Applications

Safety Information

4-Bromo-2,6-dichlorobenzenesulfonamide is expected to be a toxic compound[2]. Standard laboratory safety precautions should be followed when handling this chemical. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Direct contact with skin and eyes should be avoided, as well as inhalation of dust. In case of accidental exposure, the affected area should be flushed with plenty of water, and medical attention should be sought. The compound should be stored in a tightly sealed container in a cool, dry place.

References

4-Bromo-2,6-dichlorobenzenesulfonamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of 4-Bromo-2,6-dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. The core identification details for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | 4-Bromo-2,6-dichlorobenzenesulfonamide |

| CAS Number | 351003-55-9[1][2] |

| Molecular Formula | C₆H₄BrCl₂NO₂S[1] |

| Molecular Weight | 304.98 g/mol |

| Synonyms | 4-bromo-2,6-dichloro-benzenesulfonamide, BBV-035590, CID2737446, ZINC02243444 |

Physicochemical Properties

The general physicochemical properties of 4-Bromo-2,6-dichlorobenzenesulfonamide are outlined below. These properties are crucial for handling, storage, and application in a research setting.

| Property | Description |

| Appearance | White crystalline solid.[3] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform.[3] |

| Melting Point | Approximately 150°C to 155°C.[3] |

| Storage | Should be stored in a sealed container in a cool, dry, and well-ventilated place.[3] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[3]

Reaction Scheme:

C₆H₄BrNH₂ + ClC₆H₃Cl₂SO₂ → C₆H₄BrCl₂NO₂S + HCl[3]

Experimental Workflow: General Synthesis

Below is a logical workflow for the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide based on the described reaction.

Biological Activity and Potential Applications

While specific biological data for 4-Bromo-2,6-dichlorobenzenesulfonamide is limited in publicly available literature, the broader class of benzenesulfonamide derivatives is well-studied and exhibits a range of biological activities.

-

Antimicrobial and Antifungal Agent: This compound can be utilized as an antibacterial, bacteriostatic, and bactericidal agent. In agriculture, it may serve as an active ingredient in pesticides for the prevention and treatment of fungal diseases.[3]

-

Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the creation of other sulfonamide compounds and in the pharmaceutical field.[3]

Anticancer Potential of Related Benzenesulfonamides

Benzenesulfonamide derivatives, particularly those with a 4-bromo substitution, have demonstrated potent inhibitory activity against certain cancer-associated human carbonic anhydrase (hCA) isoforms, such as CA IX and CA XII.[4] These enzymes are overexpressed in various cancers, making them attractive therapeutic targets.[4]

Some benzenesulfonamide derivatives have also been investigated as inhibitors of tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction obstructs the substrate (CO₂) from accessing the active site, thereby inhibiting the enzyme's catalytic function.[4]

Signaling Pathway: Carbonic Anhydrase Inhibition

The following diagram illustrates the inhibitory effect of bromo-substituted benzenesulfonamides on carbonic anhydrase.

Safety Information

4-Bromo-2,6-dichlorobenzenesulfonamide is considered a toxic compound. It is imperative to adhere to all laboratory safety regulations during its handling and use.[3]

-

Exposure: Avoid direct contact with the skin and eyes, and prevent inhalation of its powder or any gases generated from decomposition.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves.[3]

-

Accidental Exposure: In case of an accident, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

References

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonamide: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Bromo-2,6-dichlorobenzenesulfonamide. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines established data with representative experimental protocols and predictive spectral information based on closely related chemical structures. The document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its properties, a potential synthetic route, and general methodologies for characterization and biological evaluation.

Physicochemical Characteristics

4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a sulfonamide group, a bromine atom, and two chlorine atoms. The precise positioning of these functional groups significantly influences the molecule's chemical reactivity and potential biological activity.

Table 1: Physical and Chemical Properties of 4-Bromo-2,6-dichlorobenzenesulfonamide

| Property | Value | Source(s) |

| CAS Number | 351003-55-9 | [1][2] |

| Chemical Formula | C₆H₄BrCl₂NO₂S | [1] |

| Molecular Weight | 304.98 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 150-155 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, and chloroform. | [4] |

Synthesis and Purification

Representative Experimental Protocol for Synthesis

Reaction:

Materials:

-

2,6-dichlorobenzenesulfonyl chloride

-

4-bromoaniline

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution.

-

Slowly add a solution of 2,6-dichlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a polar solvent such as ethanol, methanol, or a mixture of ethanol and water. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.

-

Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective in separating the desired product from impurities.

Spectral Characterization (Predictive)

As experimental spectral data for 4-Bromo-2,6-dichlorobenzenesulfonamide is not available in the searched literature, the following are predicted characteristic signals based on the analysis of its chemical structure and data from closely related compounds.

Table 2: Predicted Spectral Data for 4-Bromo-2,6-dichlorobenzenesulfonamide

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Aromatic protons would appear as signals in the range of 7.0-8.0 ppm. The sulfonamide (SO₂NH₂) proton would likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would show signals in the range of 120-145 ppm. The carbon atoms attached to the halogens and the sulfonyl group would be deshielded and appear at the lower end of this range. |

| IR Spectroscopy (cm⁻¹) | - N-H stretch (sulfonamide): ~3300-3200 (likely two bands)- C-H stretch (aromatic): ~3100-3000- S=O stretch (sulfonamide): ~1350-1300 (asymmetric) and ~1160-1140 (symmetric)- C-Br stretch: ~600-500- C-Cl stretch: ~800-600 |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected around 303, 305, 307, and 309 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of SO₂ and the cleavage of the C-S and S-N bonds. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on 4-Bromo-2,6-dichlorobenzenesulfonamide have been found, the broader class of sulfonamides, particularly those with a 4-bromo substitution pattern, are known to exhibit significant biological activities.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. Inhibition of these tumor-associated CAs is a validated strategy for cancer therapy. The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure Outline:

-

Cell Culture: Plate cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4-Bromo-2,6-dichlorobenzenesulfonamide (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

Sulfonamides are a well-known class of antimicrobial agents. While the specific activity of 4-Bromo-2,6-dichlorobenzenesulfonamide is unknown, related sulfonamide derivatives have demonstrated activity against various bacterial and fungal strains. The evaluation of its antimicrobial potential would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.

Conclusion

4-Bromo-2,6-dichlorobenzenesulfonamide is a compound with defined physicochemical properties but limited detailed experimental data in the public domain. This guide provides a framework for its synthesis and suggests potential avenues for biological investigation based on the known activities of structurally related sulfonamides. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis and comprehensive biological screening, to elucidate its potential as a therapeutic agent or a tool for chemical biology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 351003-55-9 | 4-Bromo-2,6-dichlorobenzenesulfonamide | Tetrahedron [thsci.com]

- 4. 4-Bromo-2,6-dichlorobenzenesulfonamide [chembk.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,6-dichlorobenzenesulfonamide. Given the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, predicted solubility trends based on molecular structure, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction

4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. The solubility of this compound is a critical parameter for a variety of applications, including organic synthesis, reaction kinetics, purification, formulation development, and biological screening. Understanding its behavior in different solvents is essential for designing robust experimental procedures and ensuring reproducible results.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₄BrCl₂NO₂S |

| Molecular Weight | 304.977 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Melting Point | 150-155 °C[2] |

| Density | 1.9 g/cm³[1] |

Solubility Profile

Qualitative Solubility Data:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble[2] | The polar sulfonamide group can engage in hydrogen bonding with water, but the hydrophobic nature of the brominated and dichlorinated benzene ring limits overall solubility. |

| Methanol | Polar Protic | Soluble[2] | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, effectively solvating the sulfonamide group. The alkyl portion of methanol has some affinity for the nonpolar aromatic ring. |

| Ethanol | Polar Protic | Soluble[2] | Similar to methanol, ethanol is a good solvent for sulfonamides. Its slightly larger alkyl chain may offer slightly better solvation of the aromatic ring compared to methanol. |

| Chloroform | Nonpolar | Soluble[2] | While chloroform is considered a nonpolar solvent, it can act as a hydrogen bond donor. Its ability to interact with the polar and nonpolar regions of the molecule contributes to its effectiveness as a solvent. |

| Acetone | Polar Aprotic | Predicted to be Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a suitable solvent for sulfonamides. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted to be Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with polar functional groups and aromatic rings. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Predicted to be Highly Soluble | Similar to DMSO, DMF is an excellent solvent for many organic compounds due to its high polarity and ability to solvate both polar and nonpolar moieties. |

| Toluene | Nonpolar | Predicted to have Low Solubility | The highly nonpolar nature of toluene makes it a poor solvent for the polar sulfonamide group, leading to limited solubility. |

| Hexane | Nonpolar | Predicted to have Very Low Solubility | As a nonpolar aliphatic hydrocarbon, hexane is not expected to effectively solvate the polar sulfonamide group, resulting in very low solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of 4-Bromo-2,6-dichlorobenzenesulfonamide. This method, known as the shake-flask method, is a standard and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 4-Bromo-2,6-dichlorobenzenesulfonamide in a selected solvent at a specified temperature.

Materials:

-

4-Bromo-2,6-dichlorobenzenesulfonamide

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-2,6-dichlorobenzenesulfonamide to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of 4-Bromo-2,6-dichlorobenzenesulfonamide.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for 4-Bromo-2,6-dichlorobenzenesulfonamide is sparse in the literature, a qualitative understanding based on its chemical structure can guide solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Researchers are encouraged to perform their own solubility studies to obtain accurate data for their specific experimental conditions and solvent systems.

References

Potential Biological Activity of 4-Bromo-2,6-dichlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4-Bromo-2,6-dichlorobenzenesulfonamide is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on the established biological profiles of structurally related compounds, namely 4-bromobenzenesulfonamides and dichlorinated benzenesulfonamide derivatives. The information presented herein is intended for research and informational purposes only.

Introduction

4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The presence of bromine and chlorine atoms on the benzene ring is expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can significantly influence its biological activity. Based on the activities of analogous compounds, the primary potential biological activities of 4-Bromo-2,6-dichlorobenzenesulfonamide are hypothesized to be carbonic anhydrase inhibition and antimicrobial activity .

Potential Biological Activities

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a classical and extensively studied class of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

The primary sulfonamide moiety (-SO₂NH₂) is crucial for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. The substitution pattern on the aromatic ring influences the inhibitory potency and isoform selectivity. Halogen atoms, such as bromine and chlorine, can enhance binding affinity through various interactions within the active site.

Quantitative Data for Related Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors:

While specific IC₅₀ or Kᵢ values for 4-Bromo-2,6-dichlorobenzenesulfonamide are not available, the following table summarizes the inhibitory activity of various 4-bromo and dichlorinated benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Benzenesulfonamide Derivatives | hCA I | 41.5 - 1500 nM (Kᵢ) | [1] |

| Benzenesulfonamide Derivatives | hCA II | 30.1 - 755 nM (Kᵢ) | [1] |

| Benzenesulfonamide Derivatives | hCA IX | 1.5 - 38.9 nM (Kᵢ) | [1] |

| Benzenesulfonamide Derivatives | hCA XII | 0.8 - 12.4 nM (Kᵢ) | [1] |

| 2,4-dichlorobenzenesulfonamide derivatives | HeLa (cervical cancer) cell line | 0.89 - 9.63 µg/mL (IC₅₀) | [2] |

| 2,4-dichlorobenzenesulfonamide derivatives | HL-60 (leukemia) cell line | 0.89 - 9.63 µg/mL (IC₅₀) | [2] |

Signaling Pathway: Carbonic Anhydrase IX in Hypoxia

Carbonic anhydrase IX is a tumor-associated isoform that is highly expressed in response to hypoxia (low oxygen), a common feature of the tumor microenvironment. Its expression is regulated by the Hypoxia-Inducible Factor 1α (HIF-1α). CA IX plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in acidic conditions. Inhibition of CA IX can lead to increased intracellular acidosis and subsequent cell death.

References

The Core Mechanism of Action of Substituted Benzenesulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with varied mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms by which these compounds exert their pharmacological effects, with a primary focus on their roles as inhibitors of carbonic anhydrases and cyclooxygenase-2, and as antagonists of endothelin receptors. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic and potent inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes including pH regulation, CO2 transport, and electrolyte secretion.[1][2] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and cancer.[1][2]

Mechanism of Action

The inhibitory action of benzenesulfonamides on CAs is well-characterized. The deprotonated sulfonamide group (-SO2NH-) acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. This binding displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide ion), which is essential for the catalytic cycle of CO2 hydration. The aromatic ring and its substituents extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing the inhibitor's potency and isoform selectivity.[3] The "tail approach," which involves modifying substituents on the benzenesulfonamide scaffold, is a common strategy to achieve isoform-specific inhibition.[3]

Signaling Pathways

In the context of cancer, the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII, is of significant interest. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[1][2] By inhibiting CA IX, benzenesulfonamides can disrupt pH regulation in cancer cells, leading to intracellular acidification and a reduction in the extracellular acidic milieu. This can, in turn, affect various downstream signaling pathways involved in cell proliferation, survival, and migration. For instance, CA IX has been shown to interact with and modulate pathways involving Rho-GTPases and the NF-κB signaling cascade.[4][5]

Quantitative Data for Carbonic Anhydrase Inhibitors

The inhibitory potency of various substituted benzenesulfonamides against different CA isoforms is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A selection of this data is summarized below.

| Compound | CA Isoform | Inhibition Constant (Ki) (nM) | Reference |

| Acetazolamide | hCA I | 250 | [6] |

| Acetazolamide | hCA II | 12 | [6] |

| Acetazolamide | hCA IX | 25 | [6] |

| Acetazolamide | hCA XII | 5.7 | [6] |

| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA I | 1500 | [7] |

| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA II | 755 | [7] |

| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA IX | 38.9 | [7] |

| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | hCA XII | 12.4 | [7] |

| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA I | 41.5 | [7] |

| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA II | 30.1 | [7] |

| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA IX | 1.5 | [7] |

| 4-(4-Tosyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | hCA XII | 0.8 | [7] |

Experimental Protocols

This is a robust method for determining the kinetic parameters of CA inhibition.

Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a pH indicator. The rate of pH change is proportional to the enzyme activity.

Materials:

-

Stopped-flow spectrophotometer

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

-

pH indicator (e.g., phenol red)

-

Purified carbonic anhydrase enzyme

-

Test inhibitor (substituted benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Equilibrate all solutions to the desired temperature (e.g., 25°C).

-

Prepare a series of dilutions of the test inhibitor.

-

In the stopped-flow instrument, one syringe contains the CO2-saturated water.

-

The second syringe contains the buffer, pH indicator, enzyme, and the test inhibitor at various concentrations (or solvent control).

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time at its λmax (e.g., 570 nm for phenol red at pH 8.3).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8][9]

This is a colorimetric assay suitable for high-throughput screening of CA inhibitors.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored p-nitrophenolate. The rate of color formation is proportional to the enzyme activity.

Materials:

-

96-well microplate reader

-

p-Nitrophenylacetate (p-NPA)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified carbonic anhydrase enzyme

-

Test inhibitor (substituted benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO.

-

Prepare a working solution of the CA enzyme in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or solvent control), and the enzyme solution.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).

-

Calculate the reaction rate (slope of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition and subsequently the IC50 value.[10]

Cyclooxygenase-2 (COX-2) Inhibition

Certain substituted benzenesulfonamides, particularly those with a diaryl heterocyclic scaffold (e.g., celecoxib), are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13]

Mechanism of Action

The selective inhibition of COX-2 by benzenesulfonamide-containing drugs is attributed to structural differences in the active sites of the COX-1 and COX-2 isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. The benzenesulfonamide moiety of the inhibitor can fit into this side pocket, leading to a stable and high-affinity interaction that is not possible with the smaller COX-1 active site. This selective binding blocks the access of arachidonic acid to the catalytic site of COX-2, thereby preventing the synthesis of pro-inflammatory prostaglandins.[14]

Signaling Pathways

Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression. A key transcription factor involved in this process is NF-κB. Once expressed, COX-2 metabolizes arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2). PGE2 then acts on its G-protein coupled receptors (EP receptors) on target cells, leading to a variety of downstream effects, including vasodilation, increased vascular permeability, and sensitization of nociceptors, all of which contribute to the clinical signs of inflammation.[12][13] By inhibiting COX-2, benzenesulfonamide-based NSAIDs effectively block this inflammatory cascade.

Quantitative Data for COX-2 Inhibitors

The inhibitory activity of benzenesulfonamide-based COX-2 inhibitors is typically expressed as IC50 values for both COX-1 and COX-2, with the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicating the preference for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 14.7 | 0.05 | 294 | [14] |

| Compound 6b | 13.16 | 0.04 | 329 | [14] |

| Compound 6j | 12.48 | 0.04 | 312 | [14] |

| Compound 8a | >100 | 0.1 | >1000 | [15] |

| Diclofenac | 0.28 | 0.062 | 4.52 | [14] |

| Indomethacin | 0.15 | 0.27 | 0.55 | [14] |

| *Compounds from a study tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to NSAIDs. | ||||

| A cyclic imide bearing a benzenesulfonamide fragment. |

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a sensitive method for screening COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX, which is coupled to a fluorometric probe. In the presence of a suitable cofactor, the probe is oxidized to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

Materials:

-

96-well white or black opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

Recombinant human COX-2 enzyme

-

Assay buffer

-

COX probe (e.g., Amplex Red)

-

COX cofactor (e.g., hematin)

-

Arachidonic acid (substrate)

-

Test inhibitor (substituted benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

Procedure:

-

Prepare working solutions of the COX-2 enzyme, probe, cofactor, and arachidonic acid in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or solvent control), and the COX-2 enzyme.

-

Add the probe and cofactor to all wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) for a set duration (e.g., 5-10 minutes).

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition and subsequently the IC50 value.[16][17][18]

Endothelin Receptor Antagonism

A distinct class of substituted benzenesulfonamides acts as antagonists of endothelin (ET) receptors, particularly the ETA receptor subtype. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a role in the pathophysiology of cardiovascular diseases such as pulmonary arterial hypertension.[19][20]

Mechanism of Action

Benzenesulfonamide-based endothelin receptor antagonists are competitive inhibitors that bind to the ETA receptor, preventing the binding of the endogenous ligand, ET-1. By blocking the interaction of ET-1 with its receptor on vascular smooth muscle cells, these antagonists inhibit the downstream signaling events that lead to vasoconstriction and cell proliferation.[19][21]

Signaling Pathways

ET-1 binding to the Gq-protein coupled ETA receptor on vascular smooth muscle cells activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction and vasoconstriction. ET-1 can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[19][21][22] Benzenesulfonamide antagonists block the initiation of this signaling cascade at the receptor level.

Quantitative Data for Endothelin Receptor Antagonists

The potency of benzenesulfonamide-based endothelin receptor antagonists is often reported as IC50 or Ki values from receptor binding assays.

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| Endothelin (16-21) | ET-A | Competitive Binding | IC50 = 0.1 mM | [23] |

| BMS-193884 | ET-A | Binding | Ki = 0.2 nM | [24] |

| Pyrimidine derivative 18 | ET-A | Binding | Ki = 0.9 nM | [25] |

Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors

This assay is used to determine the binding affinity of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with a source of endothelin receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (a benzenesulfonamide derivative). The amount of radioligand bound to the receptor is measured, and the displacement by the test compound is used to determine its binding affinity.

Materials:

-

Cell membranes expressing the endothelin receptor of interest (e.g., from transfected cell lines)

-

Radiolabeled endothelin ligand (e.g., [125I]ET-1)

-

Unlabeled test inhibitor (substituted benzenesulfonamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of the unlabeled test inhibitor.

-

In reaction tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the unlabeled test inhibitor at varying concentrations.

-

Include control tubes for total binding (no unlabeled inhibitor) and non-specific binding (a high concentration of unlabeled ET-1).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test inhibitor.

-

Determine the IC50 value by plotting the percent specific binding against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.[23][26]

Conclusion

The substituted benzenesulfonamide scaffold is a remarkably versatile platform for the design of potent and selective modulators of key biological targets. This guide has provided a detailed examination of the mechanisms of action for three major classes of these compounds: carbonic anhydrase inhibitors, COX-2 inhibitors, and endothelin receptor antagonists. By understanding the intricate details of their interactions with their respective targets, the signaling pathways they modulate, and the experimental methodologies used to characterize them, researchers and drug development professionals can better leverage this privileged scaffold to design novel therapeutics with improved efficacy and safety profiles. The provided quantitative data, protocols, and pathway diagrams serve as a foundational resource to support these endeavors.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. content.abcam.com [content.abcam.com]

- 19. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. ahajournals.org [ahajournals.org]

- 23. benchchem.com [benchchem.com]

- 24. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biphenylsulfonamide endothelin receptor antagonists. Part 3: structure-activity relationship of 4'-heterocyclic biphenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

A Technical Review of 4-Bromo-2,6-dichlorobenzenesulfonamide and Its Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives represent a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, halogenated benzenesulfonamides have garnered significant attention for their potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive literature review of 4-Bromo-2,6-dichlorobenzenesulfonamide, a molecule characterized by its distinct substitution pattern, and its analogs. The strategic placement of a bromine atom at the para position, flanked by two chlorine atoms at the ortho positions of the benzenesulfonamide core, is anticipated to significantly influence its physicochemical properties and biological efficacy. This review will delve into the synthesis, chemical properties, and known biological activities of this class of compounds, with a particular focus on their mechanism of action as carbonic anhydrase inhibitors.

Chemical Properties and Synthesis

4-Bromo-2,6-dichlorobenzenesulfonamide is a white crystalline solid with a molecular formula of C₆H₄BrCl₂NO₂S and a molecular weight of approximately 304.98 g/mol .[1] It is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.

The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide can be achieved through a multi-step process commencing with the bromination and subsequent chlorination of an appropriate aniline precursor to yield 4-bromo-2,6-dichloroaniline.[2][3] This intermediate is then diazotized and reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding 4-bromo-2,6-dichlorobenzenesulfonyl chloride. Finally, amination of the sulfonyl chloride with ammonia affords the target compound, 4-Bromo-2,6-dichlorobenzenesulfonamide.

General Synthetic Workflow

References

The Halogenated Benzenesulfonamides: A Legacy of Discovery and a Fountain of Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of the halogenated benzenesulfonamides is a compelling narrative that intertwines the dawn of chemotherapy with the ongoing quest for targeted therapeutics. From their historical roots in the revolutionary sulfa drugs to their modern applications as highly specific enzyme inhibitors, this class of compounds has consistently proven to be a versatile scaffold in medicinal chemistry. The introduction of halogen atoms onto the benzenesulfonamide core provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and synthesis history of halogenated benzenesulfonamides, detailing classical and modern synthetic methodologies, quantitative data, and their significant impact on drug discovery, with a particular focus on their role as carbonic anhydrase inhibitors.

A Historical Voyage: From Dyes to Drugs

The story of benzenesulfonamides begins with the serendipitous discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil. In the 1930s, Gerhard Domagk at Bayer AG found that Prontosil was effective against streptococcal infections in mice, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1939.[1][2] Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[2] This breakthrough ushered in the era of sulfa drugs, the first class of systemic antimicrobial agents.[3]

The initial exploration of benzenesulfonamide derivatives quickly led to the incorporation of halogen atoms to enhance their therapeutic properties. Early research focused on modifying the aniline and sulfonamide moieties to improve efficacy and reduce toxicity. The introduction of halogens was found to significantly influence the acidity of the sulfonamide proton and the overall lipophilicity of the molecule, thereby affecting its biological activity and distribution. This early work laid the foundation for the development of a vast library of halogenated benzenesulfonamides with a wide range of pharmacological activities.

The Synthetic Arsenal: From Classical to Contemporary Methods

The synthesis of halogenated benzenesulfonamides has evolved significantly over the past century, moving from harsh, classical methods to more efficient, selective, and environmentally benign modern techniques. The core of the synthesis typically involves two key steps: the formation of a halogenated benzenesulfonyl chloride and its subsequent amination.

Classical Synthetic Approaches

The traditional method for preparing halogenated benzenesulfonyl chlorides is through the chlorosulfonation of a corresponding halogenated benzene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid.[4] While effective, this method can sometimes lead to the formation of undesired isomers and diaryl sulfone byproducts.

An alternative classical approach involves the reaction of the sodium salt of a halogenated benzenesulfonic acid with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[5]

The subsequent amination of the synthesized sulfonyl chloride with ammonia or a primary/secondary amine is a nucleophilic acyl substitution reaction that forms the sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Modern Synthetic Methodologies

The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have spurred the development of more sophisticated synthetic strategies.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the synthesis of sulfonamides. This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with sulfonamides, offering a versatile and highly efficient route to a wide range of N-aryl sulfonamides under milder conditions.[6]

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a modular and highly efficient method for the synthesis of complex sulfonamide derivatives.[7][8] This approach involves the reaction of a sulfonyl azide with a terminal alkyne, allowing for the rapid assembly of diverse molecular scaffolds.

Quantitative Data and Experimental Protocols

Tabulated Synthetic Yields

The following tables summarize representative yields for the synthesis of various halogenated benzenesulfonamides using both classical and modern methods.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Classical Methods | ||||

| Bromobenzene | 1. Chlorosulfonic acid, 15°C2. Aqueous Ammonia | 4-Bromobenzenesulfonamide | High | [9] |

| Chlorobenzene | 1. Chlorosulfonic acid, 70°C2. Aqueous Ammonia | 4-Chlorobenzenesulfonamide | 94.4 (for sulfonyl chloride) | [10] |

| 2,4-Dichloroaniline | 1. Benzenesulfonyl chloride, heat2. Recrystallization | N-(2,4-Dichlorophenyl)benzenesulfonamide | Good | [11] |

| Modern Methods | ||||

| 4-Chlorotoluene, Morpholine | Pd(dba)₂, XPhos, NaOtBu, Toluene, reflux | 4-(4-Methylphenyl)morpholine | 94 | |

| Azido-benzenesulfonamide, various alkynes | Nanosized metallic copper | Triazole-containing benzenesulfonamides | Good to Excellent | [7] |

Detailed Experimental Protocols

-

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride. In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid. Cool the flask in a water bath to approximately 12–15°C. Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. After the addition is complete, continue stirring for one hour. Carefully pour the reaction mixture onto crushed ice. The oily 4-bromobenzenesulfonyl chloride will solidify. Collect the solid by filtration and wash with cold water.

-

Step 2: Synthesis of 4-Bromobenzenesulfonamide. The crude 4-bromobenzenesulfonyl chloride is then slowly added to a stirred, cooled (0-5°C) concentrated aqueous ammonia solution. The reaction is exothermic and should be controlled. Stir the mixture for 1-2 hours. The precipitated 4-bromobenzenesulfonamide is collected by filtration, washed with cold water, and can be recrystallized from ethanol/water to afford the pure product.

-

Catalyst Preparation. To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Reaction Setup. Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

-

Substrate Addition. Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.

-

Reaction. Stir the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC or TLC.

-

Workup and Purification. Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Significance: Halogenated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

A primary area where halogenated benzenesulfonamides have made a significant impact is in the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

The sulfonamide group is a potent zinc-binding moiety, making benzenesulfonamides excellent candidates for CA inhibition. The halogen atoms on the benzene ring play a crucial role in modulating the inhibitory potency and isoform selectivity by influencing the electronic properties of the sulfonamide group and providing additional interactions within the enzyme's active site.[13]

Mechanism of Carbonic Anhydrase Inhibition

The primary mechanism of action of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

Carbonic Anhydrase IX (CA IX) as a Cancer Target

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors, often as a result of hypoxia (low oxygen levels).[1][9] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1]

CA IX plays a critical role in tumor pH regulation. By catalyzing the hydration of CO₂, it contributes to an acidic tumor microenvironment while maintaining a more alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy.[1] Consequently, inhibiting CA IX has become a promising strategy in cancer treatment.

Quantitative Data on Carbonic Anhydrase Inhibition

The inhibitory potency of halogenated benzenesulfonamides against various CA isoforms is typically reported as inhibition constants (Kᵢ).

| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |

| 4-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 125 | 45.1 | 4.8 | 2.1 | [7] |

| 4-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 110 | 38.2 | 3.9 | 1.8 | [7] |

| 4-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 98.5 | 33.7 | 3.5 | 1.5 | [7] |

| 2,3,5,6-tetrafluoro-4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.8 | [7] |

Visualizing the Molecular Landscape

Signaling Pathway of CA IX in Hypoxic Tumors

The following diagram illustrates the central role of CA IX in the hypoxic tumor microenvironment and the consequences of its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 4-Bromo-2,6-dichlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract